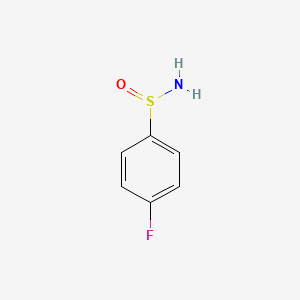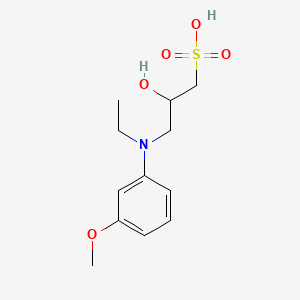![molecular formula C7H10N2O2 B13110237 Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-substituted pyrazolidine-3-ones with aldehydes and methyl methacrylate, resulting in the formation of the desired compound as a mixture of diastereomers . The reaction conditions often include the use of catalysts and specific temperature controls to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery programs targeting various diseases.
Industry: It is used in the development of agrochemicals and other industrially relevant materials.
Wirkmechanismus
The mechanism of action of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes like dihydroorotate dehydrogenase, which is crucial for the survival of certain pathogens . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring.
Pyrazolo[3,4-b]pyridine: Another fused ring system with similar pharmacological potential.
Uniqueness
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms in its structure. This configuration provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3,6,7,8-tetrahydro-2H-pyrazolo[1,2-a]pyridazine-1,5-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-2-1-4-8-7(11)3-5-9(6)8/h1-5H2 |
InChI-Schlüssel |
SEKJMBZAFGMHTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N2CCC(=O)N2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13110170.png)










